molecular formula C9H11NO B6265555 {5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol CAS No. 93284-42-5

{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol

Katalognummer: B6265555
CAS-Nummer: 93284-42-5
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: PPNGDQJBUHIUSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol is a heterocyclic compound with a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol This compound is characterized by a cyclopenta[b]pyridine ring system with a methanol group attached to the 7th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of a base such as triethylamine and solvents like ethanol or methanol. The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Wissenschaftliche Forschungsanwendungen

{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of {5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanol is unique due to its specific methanol functional group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

93284-42-5

Molekularformel

C9H11NO

Molekulargewicht

149.19 g/mol

IUPAC-Name

6,7-dihydro-5H-cyclopenta[b]pyridin-7-ylmethanol

InChI

InChI=1S/C9H11NO/c11-6-8-4-3-7-2-1-5-10-9(7)8/h1-2,5,8,11H,3-4,6H2

InChI-Schlüssel

PPNGDQJBUHIUSW-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1CO)N=CC=C2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.